Neuromedin C

Übersicht

Beschreibung

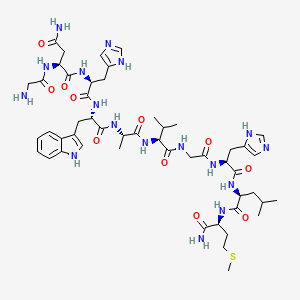

Neuromedin C (trifluoroacetate salt) is a bombesin-like neuropeptide that stimulates uterine smooth muscle contraction and the release of gastrin, somatostatin, and amylase in rats . It is a truncated form of gastrin-releasing peptide, corresponding to the amino acids 18-27 of the gastrin-releasing peptide .

Wissenschaftliche Forschungsanwendungen

Neuromedin C (Trifluoraceta-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Industrie: Es wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf Zielzellen bindet. Es interagiert hauptsächlich mit Bombesin-Rezeptoren, was zur Aktivierung intrazellulärer Signalwege führt . Diese Interaktion stimuliert die Freisetzung von Hormonen wie Gastrin und Somatostatin sowie Enzymen wie Amylase . Zu den beteiligten molekularen Zielen und Pfaden gehören die Aktivierung von G-Protein-gekoppelten Rezeptoren und anschließende intrazelluläre Signalkaskaden .

Wirkmechanismus

Target of Action

Neuromedin C, also known as this compound (porcine), primarily interacts with the bombesin receptor subtype-2 (BB2R) . This receptor is a G protein-coupled receptor (GPCR), and it has been identified as the main target of this compound . The BB2R is involved in various processes in the central nervous system and gastrointestinal tract .

Mode of Action

This compound binds to the BB2R, triggering a series of biochemical reactions. The interaction between this compound and BB2R is crucial for the regulation of various physiological processes . The binding of this compound to BB2R leads to a conformational change in the receptor, which then activates the associated G protein . This activation initiates a cascade of intracellular signaling events, leading to the physiological responses associated with this compound.

Pharmacokinetics

The efficient design of bb2r antagonists for the treatment of disorders related to this compound dysfunction or misregulation requires a detailed understanding of these properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neuromedins, such as Neuromedin U and Neuromedin S, can potentially affect the action of this compound . Furthermore, the physiological environment, including pH and temperature, may also influence the stability and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Neuromedin C interacts with specific receptors, NMUR1 and NMUR2, which are G-protein-coupled receptors . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The interaction of this compound with these receptors triggers a series of biochemical reactions that influence various physiological processes .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to regulate feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound adopts a C-terminal α-helical conformation upon binding to SDS micelles . This binding is directed by hydrophobic interactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Vorbereitungsmethoden

Neuromedin C (Trifluoraceta-Salz) wird üblicherweise durch Festphasenpeptidsynthese synthetisiert. Dieses Verfahren umfasst die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist . Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol, um die Peptidbindungsbildung zu erleichtern . Nach Abschluss der Synthese wird das Peptid vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie gereinigt . Industrielle Produktionsmethoden sind ähnlich, aber auf größere Mengen skaliert.

Analyse Chemischer Reaktionen

Neuromedin C (Trifluoraceta-Salz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten umkehren.

Substitution: Aminosäurereste im Peptid können durch andere Aminosäuren ersetzt werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Neuromedin C ähnelt anderen bombesinähnlichen Peptiden, wie z. B.:

Neuromedin B: Ein weiteres bombesinähnliches Peptid mit ähnlichen physiologischen Wirkungen, das sich jedoch in der Aminosäuresequenz unterscheidet.

Gastrin-freisetzendes Peptid: Das vollständige Peptid, von dem this compound abgeleitet ist.

This compound ist einzigartig in seiner spezifischen Aminosäuresequenz und seiner Fähigkeit, selektiv an bestimmte Bombesin-Rezeptoren zu binden, was es zu einem wertvollen Werkzeug zur Untersuchung der physiologischen Rollen von bombesinähnlichen Peptiden macht .

Eigenschaften

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N17O11S/c1-25(2)13-34(46(74)63-33(43(53)71)11-12-79-6)64-47(75)36(15-29-20-54-23-58-29)62-41(70)22-57-50(78)42(26(3)4)67-44(72)27(5)60-45(73)35(14-28-19-56-32-10-8-7-9-31(28)32)65-48(76)37(16-30-21-55-24-59-30)66-49(77)38(17-39(52)68)61-40(69)18-51/h7-10,19-21,23-27,33-38,42,56H,11-18,22,51H2,1-6H3,(H2,52,68)(H2,53,71)(H,54,58)(H,55,59)(H,57,78)(H,60,73)(H,61,69)(H,62,70)(H,63,74)(H,64,75)(H,65,76)(H,66,77)(H,67,72)/t27-,33-,34-,35-,36-,37-,38-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBLWXCGQLZKLK-USVTTYPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N17O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231221 | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1120.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81608-30-2 | |

| Record name | Neuromedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)